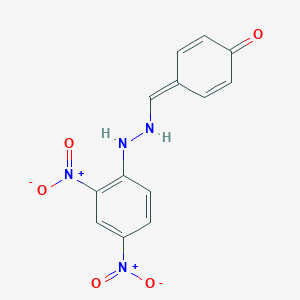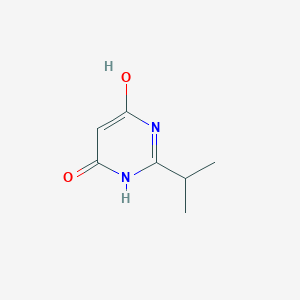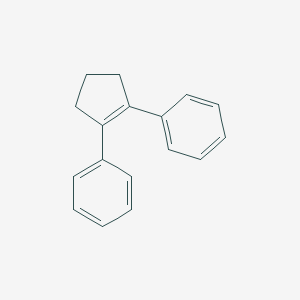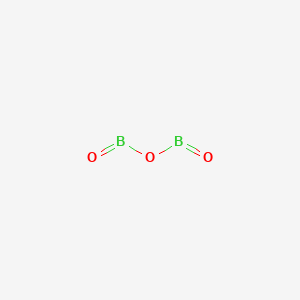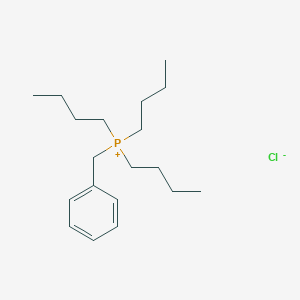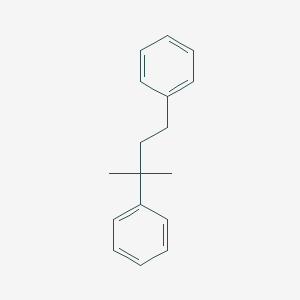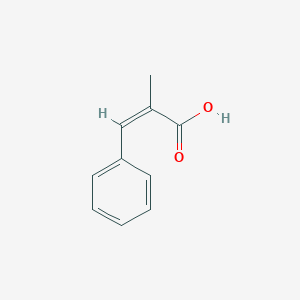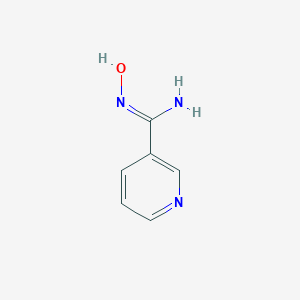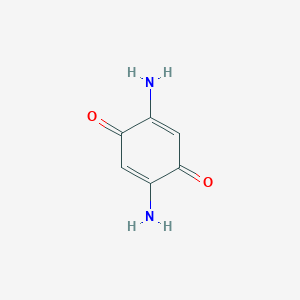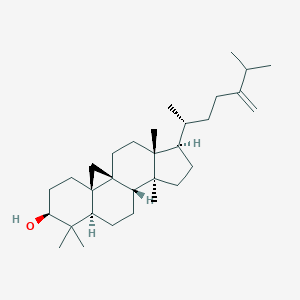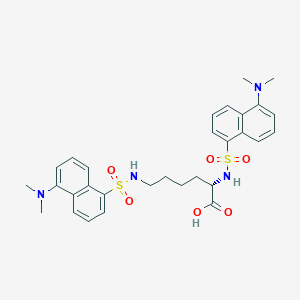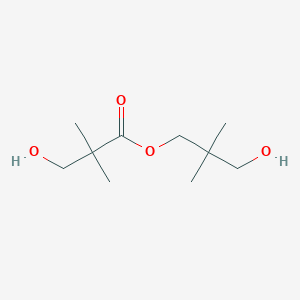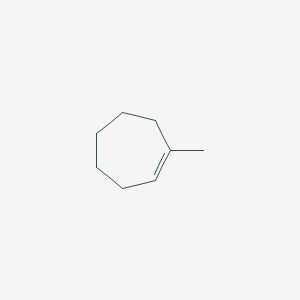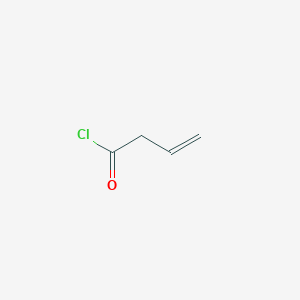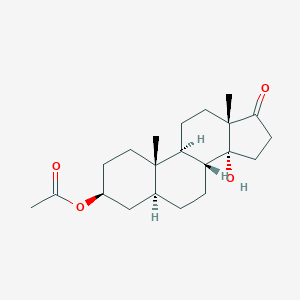
Androstan-17-one, 3-(acetyloxy)-14-hydroxy-, (3beta,5alpha)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Androstan-17-one, 3-(acetyloxy)-14-hydroxy-, (3beta,5alpha)-, commonly known as 3β-acetoxy-5α-androstan-17-one or 3β-acetoxy-5α-androstane-17-one, is a synthetic steroid hormone. It is a derivative of dihydrotestosterone (DHT) and has been widely used in scientific research due to its unique chemical properties and biological effects.
Wissenschaftliche Forschungsanwendungen
3β-acetoxy-5α-androstan-17-one has been used in various scientific research applications, including:
1. Hormone receptor binding studies: 3β-acetoxy-5α-androstan-17-one has been shown to bind to androgen and progesterone receptors with high affinity. It has also been used as a reference compound for the development of new hormone receptor ligands.
2. Steroid metabolism studies: 3β-acetoxy-5α-androstan-17-one is a metabolite of DHT, which is an important steroid hormone involved in male sexual development and function. The study of DHT metabolism and its derivatives can provide insights into the regulation of androgen signaling pathways.
3. Cancer research: 3β-acetoxy-5α-androstan-17-one has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and ovarian cancer cells. It has also been used as a reference compound for the development of new anticancer drugs.
Wirkmechanismus
The mechanism of action of 3β-acetoxy-5α-androstan-17-one is not fully understood, but it is believed to involve the modulation of hormone receptor signaling pathways. It has been shown to act as an agonist for androgen and progesterone receptors, leading to the activation of downstream signaling pathways. It has also been shown to inhibit the activity of aromatase, an enzyme involved in the conversion of androgens to estrogens.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3β-acetoxy-5α-androstan-17-one are diverse and depend on the specific experimental conditions and cell types used. Some of the reported effects include:
1. Stimulation of cell growth and differentiation: 3β-acetoxy-5α-androstan-17-one has been shown to stimulate the growth and differentiation of various cell types, including muscle cells, bone cells, and neuronal cells.
2. Inhibition of cell proliferation: 3β-acetoxy-5α-androstan-17-one has been shown to inhibit the proliferation of various cancer cell lines, as mentioned earlier.
3. Modulation of immune function: 3β-acetoxy-5α-androstan-17-one has been shown to modulate the activity of immune cells, including T cells and macrophages.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3β-acetoxy-5α-androstan-17-one in lab experiments include its high purity, high yield of synthesis, and well-characterized biological effects. It is also relatively easy to handle and store. However, there are some limitations to its use, including its potential toxicity and the need for appropriate safety precautions when handling the compound. It is also important to note that the biological effects of 3β-acetoxy-5α-androstan-17-one can vary depending on the experimental conditions and cell types used.
Zukünftige Richtungen
There are several future directions for the study of 3β-acetoxy-5α-androstan-17-one, including:
1. Development of new hormone receptor ligands: The study of 3β-acetoxy-5α-androstan-17-one and its derivatives can provide insights into the development of new hormone receptor ligands with improved specificity and efficacy.
2. Investigation of the role of androgen signaling in disease: The study of 3β-acetoxy-5α-androstan-17-one and its effects on androgen signaling pathways can provide insights into the role of androgen signaling in various diseases, including cancer and metabolic disorders.
3. Development of new anticancer drugs: The study of 3β-acetoxy-5α-androstan-17-one and its derivatives can provide insights into the development of new anticancer drugs that target androgen signaling pathways.
Conclusion
In conclusion, 3β-acetoxy-5α-androstan-17-one is a synthetic steroid hormone that has been widely used in scientific research. Its unique chemical properties and biological effects make it a valuable tool for the study of hormone receptor signaling pathways, steroid metabolism, and cancer research. While there are some limitations to its use, the future directions for the study of this compound are promising and may lead to the development of new hormone receptor ligands and anticancer drugs.
Synthesemethoden
The synthesis of 3β-acetoxy-5α-androstan-17-one involves the acetylation of 5α-androstan-17-one using acetic anhydride and pyridine as catalysts. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization. The yield of the synthesis is typically high, and the purity of the product can be confirmed by various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Eigenschaften
CAS-Nummer |
1241-30-1 |
|---|---|
Produktname |
Androstan-17-one, 3-(acetyloxy)-14-hydroxy-, (3beta,5alpha)- |
Molekularformel |
C21H32O4 |
Molekulargewicht |
348.5 g/mol |
IUPAC-Name |
[(3S,5S,8R,9S,10S,13S,14R)-14-hydroxy-10,13-dimethyl-17-oxo-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C21H32O4/c1-13(22)25-15-6-9-19(2)14(12-15)4-5-17-16(19)7-10-20(3)18(23)8-11-21(17,20)24/h14-17,24H,4-12H2,1-3H3/t14-,15-,16-,17+,19-,20+,21+/m0/s1 |
InChI-Schlüssel |
QFRBKSJRDWKQSR-LSEZITDHSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@]3(CCC4=O)O)C)C |
SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3(CCC4=O)O)C)C |
Kanonische SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3(CCC4=O)O)C)C |
Synonyme |
3β-Acetyloxy-14α-hydroxy-5α-androstan-17-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



